1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI)
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
172290-15-2
VCID:
VC20901394
InChI:
InChI=1S/C7H9NO3/c8-2-4-1-6(10)7(11)5(4)3-9/h6-7,9-11H,1,3H2/t6-,7-/m1/s1
SMILES:
C1C(C(C(=C1C#N)CO)O)O
Molecular Formula:
C7H9NO3
Molecular Weight:
155.15 g/mol
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI)
CAS No.: 172290-15-2
Cat. No.: VC20901394
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172290-15-2 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | (3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)cyclopentene-1-carbonitrile |
| Standard InChI | InChI=1S/C7H9NO3/c8-2-4-1-6(10)7(11)5(4)3-9/h6-7,9-11H,1,3H2/t6-,7-/m1/s1 |
| Standard InChI Key | HOVLUOPDIZNUOE-RNFRBKRXSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](C(=C1C#N)CO)O)O |
| SMILES | C1C(C(C(=C1C#N)CO)O)O |
| Canonical SMILES | C1C(C(C(=C1C#N)CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator